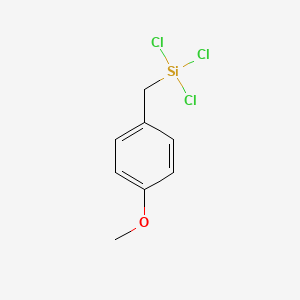

p-Methoxybenzyltrichlorosilane

Description

Contextual Significance of Organotrichlorosilanes in Chemical Synthesis and Materials Science

Organotrichlorosilanes are a class of organosilicon compounds characterized by an organic group and three chlorine atoms attached to a central silicon atom. sbfchem.comwikiwand.com These compounds are of paramount importance in chemical synthesis and materials science due to their high reactivity. arxiv.orgugent.be The silicon-chlorine bonds are highly susceptible to nucleophilic attack, making them versatile precursors for the synthesis of a wide array of other organosilicon compounds. lkouniv.ac.in

In materials science, organotrichlorosilanes are fundamental building blocks for the production of silicones, which include fluids, elastomers, and resins. wiley-vch.de These materials exhibit a range of desirable properties such as thermal stability, chemical inertness, and hydrophobicity. sbfchem.com The specific organic group attached to the silicon atom allows for the tuning of the final material's properties. In chemical synthesis, organotrichlorosilanes are used to introduce silyl (B83357) groups into organic molecules, a process known as silylation. This can be used to protect functional groups, to activate or deactivate certain positions in a molecule, or to create new functionalities. ugent.be The direct process, a reaction between silicon and organic halides, is a major industrial method for producing organochlorosilanes. mdpi.com

Overview of Arylalkyltrichlorosilanes within Organosilicon Chemistry

Arylalkyltrichlorosilanes are a specific subclass of organotrichlorosilanes where the organic group is an arylalkyl group, meaning it contains both an aromatic ring and an aliphatic chain. This combination provides a unique blend of properties. The aromatic ring can influence the electronic properties of the silicon center and can be a site for further chemical modification. The alkyl chain provides a flexible spacer between the aromatic ring and the reactive trichlorosilyl (B107488) group.

The reactivity of arylalkyltrichlorosilanes is similar to other organotrichlorosilanes, with the Si-Cl bonds being the primary site of reaction. lkouniv.ac.in However, the presence of the arylalkyl group can influence the reaction rates and pathways. For example, the benzyl (B1604629) group in benzyltrichlorosilane (B1584516) shows different reactivity compared to a simple alkyl or aryl group. lkouniv.ac.in These compounds are used in the synthesis of specialized polymers and as coupling agents to modify the surface of inorganic materials.

Research Trajectory and Current Relevance of p-Methoxybenzyltrichlorosilane

Research into this compound has been driven by its potential applications in advanced materials and as a specialized reagent in organic synthesis. The presence of the methoxy (B1213986) group on the aromatic ring makes it particularly interesting. This electron-donating group can influence the reactivity of the silicon center and the aromatic ring.

A significant area of research has been its use as a precursor for the synthesis of polysilsesquioxanes. google.com For instance, poly(p-methoxybenzylsilsesquioxane) has been synthesized from this compound. google.com These polymers are of interest for applications in microelectronics as photoresist materials due to their thermal stability and resistance to oxygen plasmas. google.com The methoxy group can be later converted to a hydroxyl group, rendering the polymer soluble in aqueous alkaline solutions, a key property for photoresist development. google.com

Current research continues to explore the synthesis and applications of this compound and its derivatives. justia.comi.moscowjustia.com The development of more efficient and environmentally friendly synthetic methods is an ongoing area of interest. mdpi.com Furthermore, the unique properties imparted by the p-methoxybenzyl group are being exploited in the design of new functional materials and as a protecting group in complex organic syntheses.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | trichloro-[(4-methoxyphenyl)methyl]silane | nih.gov |

| Molecular Formula | C8H9Cl3OSi | nih.gov |

| Molecular Weight | 255.6 g/mol | nih.gov |

| CAS Number | 106810-48-4 | nih.gov |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | 157-158 °C at 6 mmHg | lookchem.com |

Structure

3D Structure

Properties

CAS No. |

106810-48-4 |

|---|---|

Molecular Formula |

C8H9Cl3OSi |

Molecular Weight |

255.6 g/mol |

IUPAC Name |

trichloro-[(4-methoxyphenyl)methyl]silane |

InChI |

InChI=1S/C8H9Cl3OSi/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3 |

InChI Key |

CDVJPOXUZPVGOJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C[Si](Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for P Methoxybenzyltrichlorosilane

Generation of Chlorosilane Precursors

The synthesis of organochlorosilanes, such as p-Methoxybenzyltrichlorosilane, fundamentally relies on the availability of suitable chlorosilane precursors. These are typically reactive compounds containing silicon-chlorine bonds that can undergo substitution or addition reactions. The primary industrial method for producing simple chlorosilanes is the "Direct Process" or Rochow process. This involves the reaction of elemental silicon with an organic halide, typically methyl chloride, at high temperatures in the presence of a copper catalyst. This process yields a mixture of methylchlorosilanes, including methyltrichlorosilane, dimethyldichlorosilane, and trimethylchlorosilane, which are then separated by distillation.

Another crucial precursor is trichlorosilane (B8805176) (HSiCl₃), which is synthesized by the reaction of hydrogen chloride with silicon. Trichlorosilane is a key starting material for hydrosilylation reactions. Silicon tetrachloride (SiCl₄), a fully chlorinated silane, is also a common precursor and can be prepared by the chlorination of silicon. These fundamental chlorosilanes serve as the silicon backbone for the subsequent introduction of the p-methoxybenzyl group.

Direct Synthesis Approaches for Aryl-Substituted Trichlorosilanes

The introduction of an aryl group, such as the p-methoxybenzyl group, onto a silicon atom to form an aryl-substituted trichlorosilane can be achieved through several direct synthetic strategies. Two of the most prominent methods are the Grignard reaction and hydrosilylation.

Grignard Reaction: This classic organometallic reaction involves the treatment of a silicon halide with a Grignard reagent (R-MgX). For the synthesis of aryl-substituted trichlorosilanes, an arylmagnesium halide is reacted with a silicon tetrahalide, typically silicon tetrachloride (SiCl₄) scientificspectator.com. The Grignard reagent, acting as a nucleophile, attacks the electrophilic silicon atom, displacing a chloride ion and forming a silicon-carbon bond. Stoichiometric control is crucial in this reaction to achieve the desired degree of substitution. To favor the formation of the mono-substituted product (ArSiCl₃), the reaction is often carried out by adding the Grignard reagent to an excess of silicon tetrachloride at low temperatures nih.gov.

Hydrosilylation: This is an addition reaction where a silicon-hydride bond (Si-H) adds across an unsaturated bond, such as a carbon-carbon double bond in an alkene. For the synthesis of aryl-substituted trichlorosilanes, this typically involves the reaction of an appropriate styrene (B11656) derivative with trichlorosilane (HSiCl₃) in the presence of a catalyst scientificspectator.comwikipedia.orglibretexts.orgnptel.ac.in. Platinum complexes, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst, are commonly used, although rhodium and other transition metal catalysts are also effective scientificspectator.comwikipedia.orglibretexts.orgnptel.ac.in. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can be influenced by the choice of catalyst and substrate scientificspectator.comlibretexts.orgnptel.ac.in.

Specific Synthetic Pathways to this compound

While general methods for aryltrichlorosilane synthesis are well-established, the specific application to this compound involves the adaptation of these routes using appropriate precursors.

Via Grignard Reaction: A primary and widely utilized route involves the preparation of a Grignard reagent from p-methoxybenzyl chloride. This is achieved by reacting p-methoxybenzyl chloride with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under anhydrous conditions to form p-methoxybenzylmagnesium chloride adichemistry.comresearchgate.net. This Grignard reagent is then carefully reacted with an excess of silicon tetrachloride. The "reverse addition" technique, where the Grignard solution is added slowly to the silicon tetrachloride solution at a reduced temperature, is employed to minimize the formation of di- and tri-substituted byproducts gelest.com. The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the silicon atom of SiCl₄.

Reaction Scheme: CH₃OC₆H₄CH₂Cl + Mg → CH₃OC₆H₄CH₂MgCl CH₃OC₆H₄CH₂MgCl + SiCl₄ (excess) → CH₃OC₆H₄CH₂SiCl₃ + MgCl₂

Via Hydrosilylation: An alternative pathway is the hydrosilylation of 4-methoxystyrene (B147599) with trichlorosilane. This reaction requires a suitable catalyst, typically a platinum complex, to facilitate the addition of the Si-H bond across the vinyl group of the styrene derivative scientificspectator.comwikipedia.orglibretexts.orgnptel.ac.in. The choice of catalyst and reaction conditions can influence the regioselectivity, with the goal being the formation of the branched product where the silicon atom attaches to the benzylic carbon.

Reaction Scheme: CH₃OC₆H₄CH=CH₂ + HSiCl₃ --(Catalyst)--> CH₃OC₆H₄CH(SiCl₃)CH₃

It is important to note that the direct attachment of the silicon to the benzyl (B1604629) methylene (B1212753) group, as in this compound, is more directly achieved through the Grignard route.

Control of Reaction Parameters and Purity Enhancement in Synthetic Procedures

The successful synthesis of this compound with high purity necessitates careful control over various reaction parameters and effective purification strategies.

Reaction Parameter Control:

Stoichiometry: In the Grignard synthesis, using a significant excess of silicon tetrachloride is critical to favor the formation of the desired mono-substituted product and suppress the formation of (p-methoxybenzyl)₂SiCl₂ and (p-methoxybenzyl)₃SiCl.

Temperature: Grignard reactions with silicon tetrachloride are typically conducted at low temperatures (e.g., -10 to 0 °C) to control the exothermic nature of the reaction and improve selectivity nih.gov.

Solvent: Anhydrous ethereal solvents like diethyl ether or THF are essential for the formation and stability of the Grignard reagent. The choice of solvent can also influence the reactivity and solubility of the organometallic species researchgate.net.

Catalyst: In hydrosilylation, the choice and concentration of the catalyst are paramount in determining the reaction rate, yield, and regioselectivity.

Purity Enhancement:

Work-up: Following the Grignard reaction, the magnesium salts formed as a byproduct must be removed. This is typically achieved by filtration. The subsequent work-up may involve quenching with a non-protic solvent and further filtration.

Distillation: The most common and effective method for purifying volatile chlorosilanes like this compound is fractional distillation under reduced pressure google.com. This allows for the separation of the product from unreacted starting materials, byproducts, and solvent. The significant differences in boiling points between the mono-, di-, and tri-substituted silanes facilitate their separation.

Handling: Due to the moisture sensitivity of the trichlorosilyl (B107488) group, all manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis to silanols and subsequent condensation to siloxanes.

Below is an illustrative data table summarizing typical parameters for the Grignard synthesis of an aryltrichlorosilane, which would be analogous to the synthesis of this compound.

| Parameter | Condition | Rationale |

| Reactants | p-methoxybenzylmagnesium chloride, Silicon tetrachloride | Formation of the desired silicon-carbon bond. |

| Stoichiometry (SiCl₄:Grignard) | > 3:1 | Minimizes polysubstitution. |

| Solvent | Anhydrous Diethyl Ether or THF | Essential for Grignard reagent formation and stability. |

| Reaction Temperature | -10 °C to 0 °C | Controls exothermicity and improves selectivity. |

| Addition Mode | Grignard to SiCl₄ (Reverse Addition) | Maintains an excess of SiCl₄ throughout the reaction. |

| Purification Method | Fractional distillation under vacuum | Separates product from byproducts and starting materials. |

Chemical Reactivity and Transformation Pathways of P Methoxybenzyltrichlorosilane

Hydrolysis and Condensation Mechanisms at the Silicon Center

The hydrolysis of p-methoxybenzyltrichlorosilane is a fundamental reaction that initiates the formation of siloxane polymers. This process involves the stepwise replacement of chloro groups with hydroxyl groups, followed by condensation reactions. wikipedia.org

The initial step in the hydrolysis of this compound is the formation of p-methoxybenzylsilanetriol. This reaction occurs through a nucleophilic substitution mechanism where water molecules attack the silicon center, displacing chloride ions. The reaction proceeds sequentially, with each of the three chlorine atoms being replaced by a hydroxyl group.

The resulting p-methoxybenzylsilanetriol is a key intermediate, but it is generally unstable and highly reactive. Its reactivity is characterized by the tendency of the silanol (B1196071) (Si-OH) groups to undergo self-condensation or condensation with other silanols or unreacted chlorosilanes. This condensation leads to the formation of siloxane (Si-O-Si) bonds and the elimination of water.

The condensation of p-methoxybenzylsilanetriol and its partially hydrolyzed intermediates leads to the formation of a variety of oligomeric and polymeric siloxane architectures. The specific structure of the resulting polymer is influenced by the reaction conditions.

Linear Polymers: Under certain conditions, condensation can proceed in a linear fashion, forming long chains with repeating p-methoxybenzylsilsesquioxane units.

Cyclic Structures: Intramolecular condensation of silanetriols or their dimers can lead to the formation of cyclic siloxanes.

Branched and Cross-linked Networks: The trifunctional nature of the starting material allows for the formation of branched and ultimately cross-linked three-dimensional networks, leading to the formation of a gel.

A general representation of the hydrolysis and condensation process is shown below:

p-MeO-C₆H₄-CH₂-SiCl₃ + 3H₂O → p-MeO-C₆H₄-CH₂-Si(OH)₃ + 3HCl n(p-MeO-C₆H₄-CH₂-Si(OH)₃) → [p-MeO-C₆H₄-CH₂-SiO₁.₅]n + 1.5n H₂O

A patent describes the synthesis of poly(p-methoxybenzylsilsesquioxane) by heating this compound, which results in a polymer with repeating units. google.com

Polyhedral Oligomeric Silsesquioxanes (POSS) are cage-like molecules with a silicon-oxygen core and organic groups at the corners. The synthesis of POSS from this compound can be achieved through controlled hydrolysis and condensation reactions. The formation of these highly structured nanomaterials requires precise control over reaction conditions to favor the formation of the desired cage structure over random polymeric networks. While specific literature on the direct synthesis of POSS from this compound is not abundant, the general methodology involves carrying out the hydrolysis and condensation in dilute solutions and often in the presence of a catalyst to direct the formation of the cage structure. nih.govrsc.orgrsc.org The general principle of POSS synthesis involves the controlled hydrolysis of organotrichlorosilanes. nih.gov

The rates of hydrolysis and condensation of this compound are significantly influenced by the presence of catalysts and the nature of the solvent system. rsc.orgmdpi.com

Catalysis: Both acids and bases can catalyze the hydrolysis and condensation reactions. unm.edu

Acid Catalysis: Under acidic conditions, the reaction is initiated by the protonation of the chlorine or hydroxyl group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. unm.edu

Base Catalysis: In basic media, the reaction is initiated by the deprotonation of water or silanol groups, generating hydroxide (B78521) or silanolate ions, which are stronger nucleophiles. unm.edu

Solvent Systems: The choice of solvent affects the solubility of the reactants and intermediates, as well as the stability of the transition states. rsc.orgmdpi.com

Polar Solvents: Polar solvents can solvate the charged intermediates and transition states, influencing the reaction rates. whiterose.ac.uk

Aprotic Solvents: Aprotic solvents can influence the reaction pathway by affecting the aggregation of the silanol intermediates. whiterose.ac.uk

The kinetics of condensation reactions can be complex, often exhibiting sigmoidal behavior, which suggests an autocatalytic process where the products of the reaction catalyze further condensation. nih.govrsc.org Studies on similar systems have shown that the reaction rate is dependent on factors such as pH and the concentration of water. unm.edumdpi.com

Alkoxylation Reactions and Derivatives Synthesis

Alkoxylation of this compound involves the reaction with alcohols to replace the chlorine atoms with alkoxy groups (OR). wikipedia.org This reaction is a nucleophilic substitution where the alcohol acts as the nucleophile. wikipedia.orgfrontiersin.org

p-MeO-C₆H₄-CH₂-SiCl₃ + 3ROH → p-MeO-C₆H₄-CH₂-Si(OR)₃ + 3HCl

This process is typically carried out in the presence of a base, such as a tertiary amine, to neutralize the hydrochloric acid produced. libretexts.org The resulting p-methoxybenzyltrialkoxysilanes are useful precursors for the synthesis of various organic-inorganic hybrid materials. The properties of the resulting alkoxysilane can be tuned by the choice of the alcohol. The synthesis of various derivatives from this compound can be achieved through these alkoxylation reactions, followed by further functionalization. mdpi.comnih.gov

Nucleophilic and Electrophilic Transformations at the Silicon Center

The silicon center in this compound is highly electrophilic due to the presence of three electron-withdrawing chlorine atoms. This makes it susceptible to attack by a wide range of nucleophiles. libretexts.org

Nucleophilic Substitution: Besides hydrolysis and alkoxylation, other nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) can react with this compound to form new silicon-carbon bonds. This allows for the introduction of a variety of organic groups onto the silicon atom.

p-MeO-C₆H₄-CH₂-SiCl₃ + 3RMgX → p-MeO-C₆H₄-CH₂-SiR₃ + 3MgXCl

While the silicon atom in this compound is primarily electrophilic, transformations that can be considered formally electrophilic at the silicon center are less common. However, in certain contexts, such as reactions involving the cleavage of a silicon-carbon bond by a strong electrophile, the silicon moiety could be considered to be undergoing an electrophilic transformation.

Organic Moiety Reactivity within the Organosilicon Framework

The reactivity of the organic moiety in this compound is largely dictated by the electronic and steric interplay between the p-methoxybenzyl group and the trichlorosilyl (B107488) group. The p-methoxybenzyl portion of the molecule contains two primary sites for chemical transformation: the aromatic ring and the benzylic methylene (B1212753) (-CH₂-) bridge. The trichlorosilyl group, being highly electronegative and bulky, exerts a significant influence on the reactivity of these sites.

The electron-donating nature of the methoxy (B1213986) group activates the aromatic ring, making it susceptible to electrophilic substitution. total-synthesis.comchem-station.com Concurrently, the benzylic position is activated towards certain transformations due to the stability of benzylic intermediates (radicals, cations). wikipedia.org The reactivity of these positions can be exploited to modify the organic framework while the silicon-carbon bond remains intact, or in some cases, to facilitate the cleavage of the Si-C bond itself.

Electrophilic Aromatic Substitution

The methoxy group is a strong activating group and directs incoming electrophiles to the positions ortho to it (C2 and C6). However, the bulky trichlorosilyl group attached to the benzylic carbon can provide steric hindrance, potentially influencing the regioselectivity of such reactions. Common electrophilic aromatic substitution reactions applicable to the p-methoxybenzyl moiety include nitration, halogenation, and Friedel-Crafts reactions. The electron-withdrawing nature of the -SiCl₃ group can have a deactivating effect on the ring, albeit weaker than the activating effect of the methoxy group.

| Reaction Type | Reagents | Expected Products | Notes |

| Nitration | HNO₃ / H₂SO₄ | 2-Nitro-4-methoxybenzyltrichlorosilane | Reaction conditions must be carefully controlled to avoid cleavage of the Si-C bond. |

| Bromination | Br₂ / FeBr₃ | 2-Bromo-4-methoxybenzyltrichlorosilane | The benzylic position can also be susceptible to radical bromination under different conditions (e.g., using NBS). wikipedia.org |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-Acyl-4-methoxybenzyltrichlorosilane | The Lewis acid catalyst can also interact with the silicon center. |

Reactions at the Benzylic Position

The benzylic C-H bonds are weaker than typical alkyl C-H bonds, making this position a target for oxidation and halogenation. wikipedia.org

Oxidation : Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic group. wikipedia.org In the case of this compound, this could lead to the formation of p-methoxybenzoyltrichlorosilane, although such harsh conditions might also cleave the Si-C bond. Milder, more selective reagents are often preferred.

Halogenation : Free radical halogenation, for instance with N-bromosuccinimide (NBS), can introduce a halogen at the benzylic position, yielding p-methoxy-α-bromobenzyltrichlorosilane. This transformation proceeds via a stabilized benzylic radical intermediate. wikipedia.org

| Reaction Type | Reagents | Expected Product | Key Intermediate |

| Radical Bromination | N-Bromosuccinimide (NBS), light/initiator | p-Methoxy-α-bromobenzyltrichlorosilane | Benzylic radical |

| Oxidation | Chromium trioxide-dimethylpyrazole complex | p-Methoxybenzoyltrichlorosilane | - |

Cleavage of the Carbon-Silicon Bond

A significant transformation pathway for this compound involves the cleavage of the carbon-silicon bond. This reaction is often facilitated by the unique properties of the p-methoxybenzyl group, which is known for its lability under oxidative conditions. chem-station.com Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly used to cleave p-methoxybenzyl (PMB) ethers. total-synthesis.comchem-station.com This proceeds through a single electron transfer (SET) mechanism, stabilized by the electron-donating methoxy group, to form a benzylic cation which is then trapped. A similar mechanism can be envisioned for the cleavage of the Si-C bond in this compound, which would ultimately yield a silicon-containing species and p-methoxybenzaldehyde or a related derivative. total-synthesis.com

Acid-catalyzed cleavage is another pathway. While silyl (B83357) ethers are typically cleaved by fluoride (B91410) ions, strong acids can also effect the cleavage of Si-C bonds, particularly when a stable carbocation, such as the p-methoxybenzyl cation, can be formed. chem-station.comharvard.edu

| Cleavage Type | Reagents | Organic Products | Silicon-Containing Products |

| Oxidative Cleavage | DDQ, CAN (Ceric Ammonium Nitrate) | p-Methoxybenzaldehyde | Trichlorosilyl derivatives |

| Acid-Catalyzed Cleavage | Strong acids (e.g., Trifluoroacetic acid) | Toluene, p-cresol (B1678582) derivatives | Trichlorosilyl derivatives |

| Fluoride-Induced Cleavage | Fluoride source (e.g., TBAF) | p-Methoxytoluene | Fluorinated silanes/siloxanes |

Advanced Spectroscopic Characterization and Structural Elucidation of P Methoxybenzyltrichlorosilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic and organometallic compounds. For p-methoxybenzyltrichlorosilane, a complete NMR analysis would involve ¹H, ¹³C, and ²⁹Si nuclei, along with two-dimensional techniques to establish connectivity.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Analysis

¹H NMR: The proton NMR spectrum of this compound is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The methoxy (B1213986) group (–OCH₃) protons would likely appear as a singlet. The benzylic protons (–CH₂–) adjacent to the silicon atom would also produce a singlet. The aromatic protons on the benzene (B151609) ring would exhibit a characteristic splitting pattern, likely two doublets, due to their ortho and meta positions relative to the methoxy group.

¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon framework. Distinct signals are expected for the methoxy carbon, the benzylic carbon, the quaternary carbon of the aromatic ring bonded to the methoxy group, the carbons ortho and meta to the methoxy group, and the carbon para to the methoxy group bonded to the benzyl (B1604629) group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on known chemical shift ranges for similar structural motifs. Actual experimental values are required for confirmation.)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methoxy (–OC H₃) | 3.7 - 3.9 | 55 - 56 |

| Benzylic (–C H₂SiCl₃) | 3.0 - 3.5 | 35 - 45 |

| Aromatic (–C ₆H₄–) | 6.8 - 7.4 | 114 - 160 |

Silicon-29 (²⁹Si) NMR for Silicon Connectivity and Hybridization

²⁹Si NMR spectroscopy is a powerful tool for directly probing the environment of the silicon atom. For this compound, the ²⁹Si NMR spectrum would show a single resonance, confirming the presence of one unique silicon environment. The chemical shift would be indicative of a tetracoordinate silicon atom bonded to a carbon and three chlorine atoms. The significant electronegativity of the chlorine atoms is expected to shift the signal downfield relative to tetramethylsilane (B1202638) (TMS). The presence of a broad background signal from glass and quartz components of the NMR tube and probe is a common artifact in ²⁹Si NMR that may need to be addressed during data acquisition. huji.ac.il

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the aromatic protons, helping to confirm their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the methoxy and benzylic groups to their corresponding carbon signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic protons, C-O stretching for the methoxy group, C=C stretching for the aromatic ring, and strong absorptions corresponding to the Si-Cl bonds.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also reveal information about the molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the Si-C stretching and the symmetric breathing mode of the aromatic ring would likely be prominent in the Raman spectrum. Water is a weak Raman scatterer, making this technique suitable for studying reactions in aqueous solutions if necessary. plus.ac.at

Table 2: Expected Vibrational Frequencies for this compound (Note: These are general frequency ranges and require experimental verification.)

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| C-O Stretch | 1250 - 1000 | 1250 - 1000 |

| Si-Cl Stretch | 600 - 450 (strong) | 600 - 450 |

| Si-C Stretch | ~700 | ~700 (strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a compound. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight. nih.gov Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak and any chlorine-containing fragment ions would appear as a characteristic pattern of isotopic peaks.

Common fragmentation pathways for organosilicon compounds involve the cleavage of bonds alpha or beta to the silicon atom. For this compound, fragmentation could lead to the loss of a chlorine radical, the formation of a p-methoxybenzyl cation, or other characteristic fragments. The analysis of these fragmentation patterns is a key tool for structural elucidation. chim.lu

Table 3: Potential Fragments in the Mass Spectrum of this compound (Note: The m/z values are based on the most abundant isotopes and require experimental confirmation.)

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |

| [M]⁺ | [C₈H₉Cl₃OSi]⁺ | 254 |

| [M-Cl]⁺ | [C₈H₉Cl₂OSi]⁺ | 219 |

| [p-methoxybenzyl]⁺ | [CH₃OC₆H₄CH₂]⁺ | 121 |

| [SiCl₃]⁺ | [SiCl₃]⁺ | 133 |

Other Advanced Spectroscopic Methods for Material Characterization

While NMR, IR, Raman, and mass spectrometry are the primary tools for the characterization of this compound, other advanced techniques could be employed for the analysis of materials derived from it. For instance, if this compound is used to create polymeric or surface-modified materials, techniques such as X-ray Photoelectron Spectroscopy (XPS) could provide information on the elemental composition and chemical states on the material's surface. Solid-state NMR would be invaluable for characterizing the structure and dynamics of any resulting solid-state materials.

Applications in Advanced Materials Science and Synthetic Organic Chemistry

Integration into Silsesquioxane Resin Technologies

Silsesquioxanes are a class of organosilicon compounds with the empirical formula RSiO1.5, where R is an organic substituent. These materials form cage-like or oligomeric structures and are utilized in a wide range of high-performance applications due to their hybrid organic-inorganic nature. p-Methoxybenzyltrichlorosilane is a key monomer in the synthesis of silsesquioxane resins where the p-methoxybenzyl group is the "R" group.

In the fabrication of microelectronics, photoresists are light-sensitive materials used to create patterned coatings on substrates. Silsesquioxane-based polymers are of particular interest for photoresist applications due to their high silicon content, which imparts excellent plasma etch resistance.

This compound is a precursor for the synthesis of poly(p-methoxybenzylsilsesquioxane) (PMBS). This polymer can be subsequently demethylated to yield poly(p-hydroxybenzylsilsesquioxane) (PHBS), a key component in chemically amplified photoresist formulations. The hydroxyl group in PHBS is crucial for imparting aqueous base solubility, a necessary property for the development of the photoresist pattern. The use of PMBS as an intermediate allows for the synthesis of a well-defined polymer backbone that can be chemically modified to produce the active photoresist polymer. This synthetic route provides a method to create silsesquioxane polymers that are valuable in negative photoresist compositions and photolithographic processes.

Table 1: Role of this compound in Photoresist Technology

| Precursor | Intermediate Polymer | Final Polymer | Application |

|---|

The incorporation of this compound into silicone polymers allows for the synthesis of copolymers and hybrid materials with tailored properties. Through co-hydrolysis and condensation with other silane precursors, the p-methoxybenzyl group can be introduced as a pendant group on a polysiloxane backbone.

These pendant groups can influence the bulk properties of the resulting material, such as its solubility, thermal stability, and refractive index. The aromatic nature of the p-methoxybenzyl group can enhance the thermal stability of the silicone polymer, while the methoxy (B1213986) group can be a site for further chemical modification, allowing for the creation of more complex, functional materials. The development of such hybrid materials is a key area of research, with potential applications in coatings, adhesives, and advanced composites.

Role in Tailoring Polymeric Material Properties

The introduction of the p-methoxybenzylsilyl moiety into various polymer systems can significantly alter their physicochemical properties. As a functional group, the p-methoxybenzyl unit can impact the polymer's thermal, mechanical, and surface properties.

For instance, the rigid aromatic ring of the p-methoxybenzyl group can increase the glass transition temperature (Tg) of a polymer, thereby enhancing its thermal stability. In polysiloxanes, the presence of such bulky pendant groups can disrupt the packing of the polymer chains, affecting the material's crystallinity and mechanical properties like modulus and elongation at break. Furthermore, the polarity of the methoxy group can influence the surface energy of the polymer, which is a critical parameter for applications involving adhesion and wettability. By carefully controlling the concentration of p-methoxybenzylsilyl groups within a polymer, it is possible to fine-tune these properties to meet the demands of specific applications.

Contributions to Protecting Group Strategies in Complex Organic Synthesis

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. The p-methoxybenzyl (PMB) group is a widely used protecting group, particularly for alcohols. chem-station.com this compound can serve as a reagent to introduce a p-methoxybenzylsilyl ether, which acts as a protected form of an alcohol.

The formation of a silyl (B83357) ether from this compound and an alcohol provides a robust protecting group that is stable under a variety of reaction conditions. A key advantage of the PMB protecting group is its selective removal. While stable to many reagents, it can be cleaved under specific oxidative or acidic conditions that leave other protecting groups intact. chem-station.com This orthogonality is a crucial aspect of modern synthetic strategy, enabling the synthesis of complex molecules with multiple functional groups. The electron-donating methoxy group on the benzyl (B1604629) ring facilitates this selective cleavage.

Table 2: Protecting Group Strategies using p-Methoxybenzyl Moiety

| Functional Group to be Protected | Protecting Group | Reagent Source | Key Deprotection Conditions |

|---|

Emerging Functional Materials Derived from this compound

The unique electronic and optical properties of the p-methoxybenzyl group make it an attractive component for the development of novel functional materials. The electron-rich aromatic ring can participate in π-π stacking interactions and can be modified to tune the electronic properties of the resulting material.

Research into functional materials derived from silsesquioxanes is an active area, with potential applications in fields such as nonlinear optics, light-emitting diodes (LEDs), and sensors. By incorporating the p-methoxybenzyl group into silsesquioxane cages or polymers, it may be possible to create materials with tailored refractive indices or light-emitting properties. The methoxy group can also be a handle for attaching other functional moieties, opening up possibilities for the creation of advanced materials for a range of applications, including drug delivery systems and specialized coatings. The ability to precisely control the structure of these materials at the molecular level through the use of precursors like this compound is key to unlocking their potential.

Mechanistic and Theoretical Investigations of P Methoxybenzyltrichlorosilane Chemistry

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational studies on p-Methoxybenzyltrichlorosilane, while not extensively available in dedicated publications, can be reliably inferred from theoretical analyses of analogous compounds such as benzyltrichlorosilane (B1584516) and other substituted arylsilanes. DFT calculations are instrumental in predicting the molecule's optimized geometry, electronic structure, and vibrational frequencies.

For a molecule like this compound, DFT studies would typically employ functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. Such calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the steric and electronic effects within the molecule.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations (Analogous Systems)

| Parameter | Predicted Value | Description |

| Si-C Bond Length | ~1.85 - 1.90 Å | The length of the bond connecting the silicon atom to the benzylic carbon. |

| C-O Bond Length | ~1.36 - 1.38 Å | The length of the bond between the aromatic carbon and the methoxy (B1213986) oxygen. |

| Si-Cl Bond Lengths | ~2.04 - 2.08 Å | The lengths of the bonds between the silicon and chlorine atoms. |

| Si-C-C Bond Angle | ~110° - 114° | The angle around the benzylic carbon atom. |

| C-O-C Bond Angle | ~117° - 119° | The angle of the methoxy group. |

Note: These values are estimations based on DFT calculations of similar organosilane compounds and may vary depending on the specific computational method and basis set used.

Elucidation of Reaction Mechanisms for Key Transformations

The key transformations of this compound primarily involve the hydrolysis of the Si-Cl bonds and the potential cleavage of the Si-C bond under certain conditions.

Hydrolysis Mechanism: The hydrolysis of the trichlorosilyl (B107488) group is a fundamental reaction for this compound, leading to the formation of silanols and subsequently polysiloxanes. Theoretical studies on the hydrolysis of chlorosilanes suggest a stepwise mechanism. The reaction is typically catalyzed by the presence of water molecules acting as both nucleophile and proton shuttle.

The proposed mechanism involves:

Nucleophilic Attack: A water molecule attacks the electrophilic silicon atom.

Transition State Formation: A pentacoordinate silicon intermediate or transition state is formed.

Proton Transfer: A second water molecule facilitates the transfer of a proton from the attacking water molecule to a chlorine atom.

HCl Elimination: A molecule of hydrogen chloride is eliminated, and a silanol (B1196071) (Si-OH) group is formed.

This process repeats for the remaining chlorine atoms. DFT calculations on analogous systems indicate that the activation energy for each successive hydrolysis step may vary.

Si-C Bond Cleavage: The cleavage of the silicon-carbon bond in arylsilanes is another significant reaction pathway, particularly under acidic or basic conditions. Theoretical studies have shown that the stability of the Si-C bond is influenced by the electronic nature of the aromatic ring. The electron-donating methoxy group in the para position of this compound is expected to influence the stability of this bond. Computational analyses suggest that electron-donating groups can stabilize cationic intermediates that may form during acid-catalyzed cleavage, potentially facilitating the reaction. Conversely, under basic conditions, the mechanism would proceed through a different pathway, likely involving a pentacoordinate silicon intermediate, where the electronic effects of the substituent would also play a crucial role.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of this compound is characterized by the interplay of the electron-donating p-methoxybenzyl group and the electron-withdrawing trichlorosilyl group. This interaction governs the molecule's reactivity and spectroscopic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's chemical reactivity.

HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich p-methoxybenzyl group, specifically the aromatic ring and the oxygen atom of the methoxy group. This indicates that this part of the molecule is most susceptible to electrophilic attack.

LUMO: The LUMO is anticipated to be centered on the electron-deficient trichlorosilyl group, particularly on the antibonding σ* orbitals of the Si-Cl bonds. This suggests that the silicon atom is the primary site for nucleophilic attack.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Analogous Systems)

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | ~ -8.5 to -9.5 | Highest Occupied Molecular Orbital, localized on the p-methoxybenzyl moiety. |

| LUMO | ~ -1.0 to -2.0 | Lowest Unoccupied Molecular Orbital, localized on the -SiCl₃ group. |

| HOMO-LUMO Gap | ~ 6.5 to 8.5 | Energy difference indicating the molecule's reactivity. |

Note: These values are estimations based on DFT calculations of similar organosilane compounds and can vary with the computational methodology.

Kinetic and Thermodynamic Parameters of Reaction Pathways

Theoretical calculations can provide valuable data on the kinetic and thermodynamic parameters of the reactions involving this compound.

Kinetics: The kinetics of the reaction are governed by the activation energy (Ea) of the rate-determining step. For the hydrolysis of this compound, DFT calculations on analogous systems can be used to model the reaction pathway and determine the energy of the transition states. The activation barriers for the hydrolysis of the Si-Cl bonds are generally low, indicating that the reaction proceeds at a reasonable rate at room temperature.

The cleavage of the Si-C bond, on the other hand, is expected to have a significantly higher activation energy under neutral conditions, making it a much slower process. However, the presence of acid or base catalysts can lower this barrier, making the cleavage reaction more competitive.

Table 3: Estimated Kinetic and Thermodynamic Parameters for Key Reactions of this compound (Analogous Systems)

| Reaction | Parameter | Estimated Value | Significance |

| Hydrolysis of Si-Cl | ΔG (Gibbs Free Energy) | < 0 (Negative) | Thermodynamically favorable and spontaneous. |

| Ea (Activation Energy) | Low to moderate | Kinetically facile, proceeds at a reasonable rate. | |

| Si-C Bond Cleavage (uncatalyzed) | ΔG (Gibbs Free Energy) | > 0 (Positive) | Thermodynamically unfavorable under neutral conditions. |

| Ea (Activation Energy) | High | Kinetically slow, does not readily occur without a catalyst. |

Note: These are qualitative estimations based on the known reactivity of similar organosilicon compounds.

Future Research Directions and Unexplored Avenues for P Methoxybenzyltrichlorosilane

Sustainable Synthetic Methodologies and Green Chemistry Approaches

The chemical industry is increasingly shifting towards environmentally benign processes, a trend that is expected to heavily influence the future synthesis of p-Methoxybenzyltrichlorosilane. uniroma1.itresearchgate.net Key to this transition will be the adoption of green chemistry principles aimed at minimizing waste, reducing energy consumption, and utilizing renewable resources.

Future research in the sustainable synthesis of this compound is likely to focus on several key areas:

Catalytic Routes: The development of novel catalysts is crucial for devising more efficient and selective synthetic pathways. Research into earth-abundant metal catalysts (such as iron, copper, and zinc) as alternatives to precious metal catalysts (like platinum and palladium) for C-Si bond formation will be a significant area of investigation. mdpi.com These catalysts could enable direct coupling reactions that are more atom-economical and generate less waste.

Flow Chemistry: Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and greater scalability. uc.ptmdpi.comscielo.brnih.govnih.gov Future studies will likely explore the development of continuous flow methods for the synthesis of this compound, potentially leading to higher yields, reduced reaction times, and minimized solvent usage.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field with immense potential for green chemistry. nih.govresearchgate.net Researchers may investigate the feasibility of employing engineered enzymes to catalyze the formation of the benzyl-silicon bond in this compound, offering a highly selective and environmentally friendly synthetic route.

Alternative Solvents and Reaction Conditions: A move away from hazardous organic solvents towards greener alternatives like water, supercritical fluids, or ionic liquids is a core principle of green chemistry. Future synthetic methodologies for this compound will likely focus on utilizing such benign solvent systems. Additionally, energy-efficient reaction conditions, possibly enabled by photochemical or mechanochemical methods, will be explored. nih.govwjpmr.com

| Green Chemistry Approach | Potential Benefits for this compound Synthesis |

| Novel Catalysis | Higher efficiency, selectivity, and atom economy; reduced reliance on precious metals. |

| Flow Chemistry | Improved safety, scalability, and process control; reduced waste and energy consumption. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. |

| Alternative Solvents | Reduced environmental impact and improved worker safety. |

Discovery of Novel Reactivity and Catalyst Development

The trichlorosilyl (B107488) group in this compound is a highly reactive functional group, offering a platform for a wide range of chemical transformations. Future research is expected to uncover novel reactivity patterns and develop new catalytic systems to exploit the full synthetic potential of this compound.

Key areas for future exploration include:

Controlled Polymerization: The development of catalysts for the controlled polymerization of this compound could lead to the synthesis of well-defined polysiloxanes with novel properties. The methoxybenzyl group could be leveraged to influence the polymer's architecture and functionality.

Cross-Coupling Reactions: The exploration of new cross-coupling reactions involving the C-Si bond of this compound could open up new avenues for the synthesis of complex organic molecules. This could involve the development of new catalyst systems that can selectively activate the C-Si bond in the presence of other functional groups.

Surface-Initiated Polymerization: The ability of the trichlorosilyl group to anchor to surfaces could be exploited for surface-initiated polymerization. Future research could focus on developing catalytic methods to grow polymer chains from surfaces functionalized with this compound, leading to the creation of advanced functional coatings.

Computational Studies: Computational chemistry will play an increasingly important role in predicting the reactivity of this compound and in the rational design of new catalysts. hydrophobe.org Density functional theory (DFT) and other computational methods can provide valuable insights into reaction mechanisms and help guide experimental efforts.

Advanced Materials Design for Enhanced Performance

The unique combination of the reactive trichlorosilyl group and the functional p-methoxybenzyl moiety makes this compound a promising building block for the design of advanced materials with tailored properties.

Future research in this area will likely focus on:

Self-Assembled Monolayers (SAMs): Trichlorosilanes are well-known for their ability to form highly ordered self-assembled monolayers on various substrates. nih.govnih.govnih.govresearchgate.netrsc.org The p-methoxybenzyl group can introduce specific functionalities to the surface, such as altering its hydrophobicity, providing sites for further chemical modification, or influencing the adsorption of biomolecules. Future work will likely explore the formation and properties of SAMs from this compound on different surfaces for applications in sensors, electronics, and biocompatible coatings.

Hybrid Organic-Inorganic Materials: this compound can serve as a molecular bridge between organic and inorganic components, leading to the formation of hybrid materials with enhanced mechanical, thermal, and optical properties. ipme.ruresearchgate.netresearchgate.net Research will likely focus on incorporating this molecule into various matrices to create novel composites for a wide range of applications, including coatings, adhesives, and optical devices.

Stimuli-Responsive Polymers: The methoxybenzyl group can potentially be cleaved under specific conditions (e.g., acidic environment or enzymatic action), making this compound a candidate for the development of stimuli-responsive polymers. nih.govrsc.orgmdpi.comrsc.orgpccl.at These "smart" materials could find applications in drug delivery systems, where the cleavage of the methoxybenzyl group triggers the release of a therapeutic agent. nih.gov

| Material Type | Potential Application of this compound |

| Self-Assembled Monolayers | Functional coatings for sensors, electronics, and biomedical devices. |

| Hybrid Organic-Inorganic Materials | Enhanced performance composites for coatings, adhesives, and optics. |

| Stimuli-Responsive Polymers | "Smart" materials for controlled drug delivery and other responsive systems. |

Interdisciplinary Research and Broader Scientific Impact

The versatility of this compound positions it at the intersection of several scientific disciplines. Future research will likely see increased collaboration between chemists, materials scientists, biologists, and engineers to fully realize the potential of this compound.

Potential areas for interdisciplinary research include:

Biomaterials and Biomedical Devices: The ability to functionalize surfaces with this compound could be exploited in the development of biocompatible materials and biomedical devices. nih.gov For example, surfaces modified with this compound could be designed to promote or resist cell adhesion, or to act as platforms for the immobilization of biomolecules.

Nanoscience and Nanotechnology: The precise control over surface chemistry afforded by this compound makes it a valuable tool in nanoscience. It could be used to modify the surface of nanoparticles to improve their dispersibility, stability, and functionality for applications in catalysis, imaging, and drug delivery.

Electronics and Photonics: The incorporation of this compound into organic-inorganic hybrid materials could lead to the development of new materials for electronic and photonic applications. The methoxy (B1213986) group can influence the electronic properties of the material, potentially leading to new functionalities.

The continued exploration of this compound promises to yield not only a deeper understanding of its fundamental chemistry but also to pave the way for the development of new technologies with a broad scientific and societal impact.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing p-Methoxybenzyltrichlorosilane with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between p-methoxybenzyl alcohol and trichlorosilane under anhydrous conditions. Key steps include:

- Use of inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of trichlorosilane.

- Catalytic activation with bases like triethylamine to enhance reaction efficiency.

- Purification via vacuum distillation or column chromatography to isolate the product from unreacted silane and byproducts .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Storage : Keep in tightly sealed containers under inert gas to avoid moisture exposure, which can lead to hydrolysis and HCl release .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for manipulations.

- First Aid : In case of skin contact, rinse immediately with water for 15 minutes and consult a physician. For inhalation, move to fresh air and monitor for respiratory distress .

Q. How can researchers purify this compound to remove common byproducts?

- Methodological Answer :

- Distillation : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) separates the compound from lower-boiling impurities.

- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate (95:5) to resolve siloxane byproducts. Monitor purity via TLC (Rf ~0.6 in hexane) .

Advanced Research Questions

Q. What advanced spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 3.8 ppm (OCH₃), δ 4.5 ppm (Si-CH₂), and δ 7.2–7.4 ppm (aromatic protons).

- FTIR : Peaks at ~1250 cm⁻¹ (Si-C stretch) and ~1100 cm⁻¹ (Si-Cl stretch) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS can detect molecular ion clusters ([M+H]⁺ expected at ~258.5 m/z) .

Q. How can researchers address stability issues of this compound in aqueous environments?

- Methodological Answer :

- Kinetic Studies : Conduct hydrolysis experiments in buffered solutions (pH 4–10) at 25°C, monitoring HCl release via titration.

- Stabilization Strategies : Add desiccants (e.g., molecular sieves) or stabilize in aprotic solvents like THF or DCM. Data shows hydrolysis half-life <1 hour in neutral water, necessitating rapid processing .

Q. How should contradictory data in reactivity studies (e.g., unexpected silylation outcomes) be analyzed?

- Methodological Answer :

- Systematic Replication : Repeat experiments under controlled conditions (temperature, solvent, catalyst).

- Contradiction Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental design flaws or environmental variables (e.g., trace moisture). Cross-validate with alternative silylation agents (e.g., TMSCl) .

Q. What role does this compound play in synthesizing silicon-containing polymers?

- Methodological Answer :

- Polymerization : Acts as a crosslinker in sol-gel processes. For example, copolymerize with tetraethoxysilane (TEOS) to form hybrid materials.

- Functionalization : The methoxybenzyl group enhances solubility in organic matrices, enabling tailored surface modifications. Characterization via GPC and DSC confirms polymer architecture .

Q. How can trace impurities (e.g., residual chloride or siloxanes) be quantified in this compound?

- Methodological Answer :

- Analytical Techniques :

| Method | Target Impurity | Detection Limit |

|---|---|---|

| Ion Chromatography | Free Cl⁻ | 0.1 ppm |

| GC-MS | Siloxanes | 0.5 ppm |

| ICP-OES | Heavy Metals | 0.01 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.